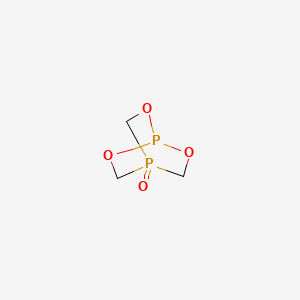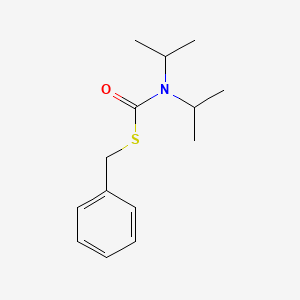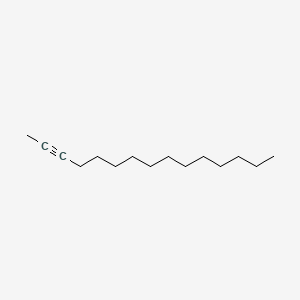
2-Pentadecyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentadecyne is an organic compound with the molecular formula C15H28 . It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its linear structure and the presence of a triple bond between the second and third carbon atoms in the chain. The IUPAC name for this compound is 2-Pentadec-1-yne .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Pentadecyne can be synthesized through various methods, including:
Alkyne Metathesis: This method involves the redistribution of alkyne bonds to form new alkynes. Catalysts such as molybdenum or tungsten complexes are often used.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide can be employed to synthesize this compound.
Elimination Reactions: Dehydrohalogenation of vicinal dihalides can also yield this compound under basic conditions.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pentadecyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diketones or carboxylic acids using reagents like potassium permanganate or ozone.
Reduction: Hydrogenation of this compound can yield pentadecane, a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 2-bromo-2-pentadecene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: Diketones, carboxylic acids
Reduction: Pentadecane
Substitution: Halogenated derivatives like 2-bromo-2-pentadecene
Applications De Recherche Scientifique
2-Pentadecyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of alkyne chemistry.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pentadecyne involves its ability to participate in various chemical reactions due to the presence of the triple bond. This bond is highly reactive and can undergo addition reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Pentadecane: A saturated hydrocarbon with the formula C15H32, lacking the triple bond present in 2-Pentadecyne.
1-Pentadecyne: An isomer with the triple bond at the first carbon atom.
2-Hexadecyne: A similar alkyne with a longer carbon chain.
Uniqueness: this compound is unique due to its specific placement of the triple bond, which imparts distinct reactivity and properties compared to its isomers and other alkynes. This makes it particularly useful in targeted synthetic applications and research .
Propriétés
Numéro CAS |
52112-25-1 |
|---|---|
Formule moléculaire |
C15H28 |
Poids moléculaire |
208.38 g/mol |
Nom IUPAC |
pentadec-2-yne |
InChI |
InChI=1S/C15H28/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3,5,7-15H2,1-2H3 |
Clé InChI |
VWWAVTXUUYIIEE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


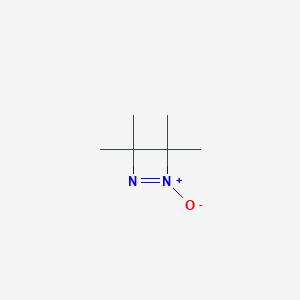
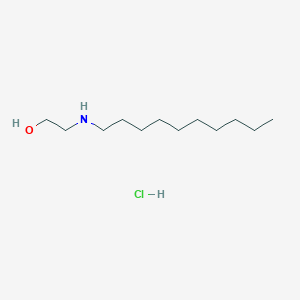
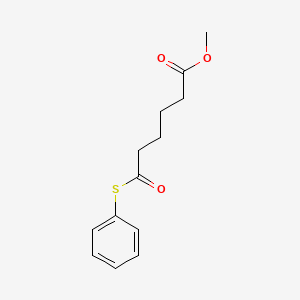
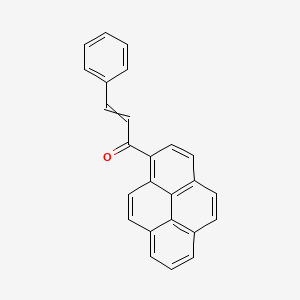
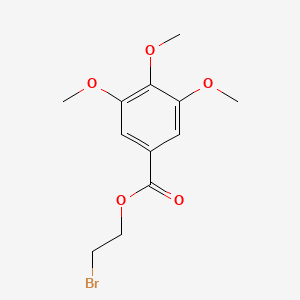
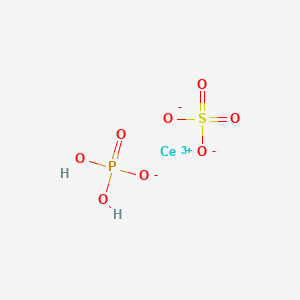
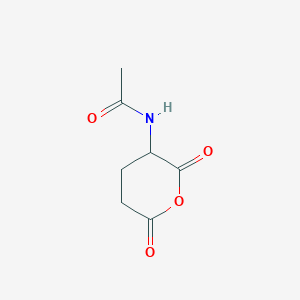
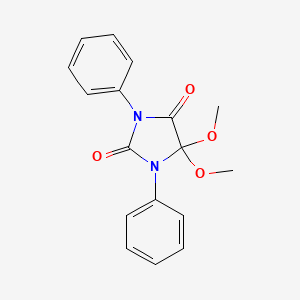
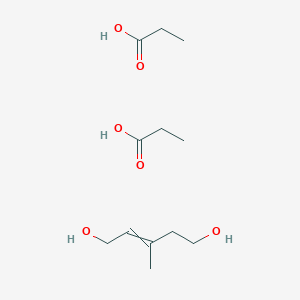
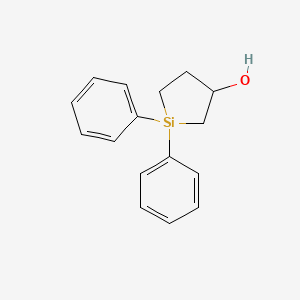

![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
